Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate
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Overview
Description
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is a synthetic organic compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl ring, and a hydroxymethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Cyclopropyl Intermediate: The protected glycine is then reacted with a cyclopropyl derivative, such as cyclopropylcarbinol, under acidic or basic conditions to form the cyclopropyl intermediate.
Esterification: The intermediate is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Free amine
Scientific Research Applications
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The cyclopropyl ring and hydroxymethyl group may play crucial roles in these interactions by providing steric and electronic properties that influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(tert-butoxycarbonyl)glycinate: Lacks the cyclopropyl and hydroxymethyl groups.
Ethyl N-(1-(hydroxymethyl)cyclopropyl)glycinate: Lacks the Boc protecting group.
Ethyl N-(tert-butoxycarbonyl)-N-(cyclopropyl)glycinate: Lacks the hydroxymethyl group.
Uniqueness
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is unique due to the combination of the Boc protecting group, cyclopropyl ring, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)8-14(13(9-15)6-7-13)11(17)19-12(2,3)4/h15H,5-9H2,1-4H3 |
InChI Key |
MUJCOKGAKCTSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C(=O)OC(C)(C)C)C1(CC1)CO |
Origin of Product |
United States |
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